3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrazine ring
Preparation Methods
The synthesis of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication and transcription processes.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide can be compared with other similar compounds, such as:
- 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}aniline
- 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}phenylacetamide These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of pyrazole, pyridine, and pyrazine rings, which confer distinct properties and potential applications.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c27-20(16-3-1-4-17(13-16)26-12-2-7-25-26)24-14-18-19(23-11-10-22-18)15-5-8-21-9-6-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUQVLITWVXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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